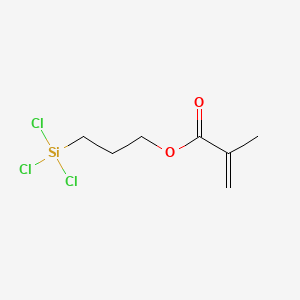

3-(Trichlorosilyl)propyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-trichlorosilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMJCPBZJUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027647 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-61-3 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRICHLOROSILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47R7ND8EC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trichlorosilyl)propyl Methacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trichlorosilyl)propyl methacrylate (B99206) is a bifunctional organosilane molecule of significant interest in materials science and for surface modification applications. Its unique structure, featuring a polymerizable methacrylate group and a highly reactive trichlorosilyl (B107488) group, allows it to act as a versatile coupling agent, bridging organic polymers and inorganic substrates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications relevant to the fields of research, science, and drug development. The highly reactive nature of the trichlorosilyl group makes it particularly suitable for forming robust, covalent attachments to surfaces bearing hydroxyl groups, a critical attribute for the functionalization of biomaterials and medical devices.

Chemical Structure and Properties

3-(Trichlorosilyl)propyl methacrylate possesses a propyl methacrylate group linked to a trichlorosilyl group. The chemical structure and key identifiers are presented below.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 3-trichlorosilylpropyl 2-methylprop-2-enoate[1] |

| CAS Number | 7351-61-3[2] |

| Molecular Formula | C7H11Cl3O2Si[1][2][3] |

| Molecular Weight | 261.61 g/mol [1][3] |

| SMILES | C=C(C)C(=O)OCCC--INVALID-LINK--(Cl)Cl |

| InChI | InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9,10)/h1,3-5H2,2H3[2] |

| Synonyms | (3-Methacryloyloxypropyl)trichlorosilane, 3-Methacryloxypropyltrichlorosilane[1][2] |

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Density | 1.251 g/cm³ | [3] |

| Boiling Point | 96-98 °C @ 1 Torr | [3] |

| Refractive Index | 1.469 | [3] |

| Flash Point | >94 °C | [3] |

| Storage Conditions | 2-8°C | [3] |

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl methacrylate with trichlorosilane (B8805176). This reaction is typically catalyzed by a platinum complex and proceeds via a mechanism known as the modified Chalk-Harrod mechanism.

Hydrosilylation Reaction Mechanism

The modified Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond of trichlorosilane to the platinum catalyst, followed by the coordination and insertion of the allyl methacrylate double bond. The final step is the reductive elimination of the product, regenerating the catalyst.

Caption: Modified Chalk-Harrod mechanism for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrosilylation

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

Allyl methacrylate

-

Trichlorosilane

-

Platinum catalyst (e.g., Speier's catalyst - H2PtCl6 in isopropanol, or Karstedt's catalyst)

-

Dry, oxygen-free reaction vessel (e.g., three-necked flask)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under an inert atmosphere to exclude moisture, which can react with trichlorosilane.

-

Charge the reaction vessel with trichlorosilane and the platinum catalyst. The catalyst loading is typically in the range of 10-100 ppm relative to the reactants.

-

Begin stirring and gently heat the mixture to the reaction temperature, typically between 60-100°C.

-

Slowly add allyl methacrylate to the reaction mixture via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction and maintain a steady temperature.

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for a period of 1 to 4 hours to ensure complete reaction.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the reactants.

-

Upon completion, the crude product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure this compound.

Protocol 2: Surface Modification of a Substrate

This protocol provides a general method for the surface functionalization of a hydroxyl-bearing substrate (e.g., glass, silica (B1680970) nanoparticles) with this compound.

Materials:

-

Substrate with surface hydroxyl groups (e.g., glass slides, silica nanoparticles)

-

This compound

-

Anhydrous toluene (B28343) or other suitable anhydrous solvent

-

Triethylamine (B128534) (optional, as an acid scavenger)

-

Reaction vessel

-

Ultrasonicator (for nanoparticle suspensions)

-

Centrifuge (for nanoparticle workup)

-

Oven

Procedure:

-

Thoroughly clean and dry the substrate to ensure the presence of reactive hydroxyl groups. For glass or silica, this can be achieved by washing with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) followed by rinsing with deionized water and drying in an oven.

-

Place the cleaned and dried substrate in the reaction vessel. If using nanoparticles, disperse them in the anhydrous solvent using ultrasonication.

-

Under an inert atmosphere, add a solution of this compound in the anhydrous solvent to the reaction vessel. A typical concentration is 1-5% (v/v). If desired, triethylamine can be added to neutralize the HCl that is formed as a byproduct.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70°C) for several hours (e.g., 2-24 hours) with continuous stirring or agitation.

-

After the reaction period, wash the substrate thoroughly with the anhydrous solvent to remove any unreacted silane (B1218182) and byproducts. For nanoparticles, this can be done by repeated cycles of centrifugation and redispersion in fresh solvent.

-

Cure the modified substrate by heating in an oven (e.g., at 100-120°C) for a short period (e.g., 30-60 minutes) to promote the formation of stable siloxane bonds with the surface.

-

The functionalized substrate, now presenting methacrylate groups on its surface, is ready for further use, such as polymerization or grafting of other molecules.

Applications in Drug Development and Biomedical Fields

While much of the available literature focuses on the trimethoxy analog, 3-(trimethoxysilyl)propyl methacrylate, the principles of its application can be extended to the trichlorosilyl variant, which offers higher reactivity. The primary role of these silanes in a biomedical context is as a surface modification agent and a coupling agent.

-

Surface Functionalization of Medical Devices: The trichlorosilyl group can react readily with hydroxyl groups on the surfaces of materials commonly used for medical devices, such as glass, ceramics, and some metals. This allows for the covalent attachment of a methacrylate-functionalized layer. This layer can then be used to graft biocompatible polymers, such as polyethylene (B3416737) glycol (PEG) or hydrogels, to the surface, which can improve the device's biocompatibility and reduce biofouling.

-

Drug Delivery Systems: this compound can be used to functionalize nanoparticles (e.g., silica, iron oxide) for use in drug delivery. The methacrylate groups on the nanoparticle surface can be polymerized to create a shell or used to attach drug molecules, targeting ligands, or imaging agents. The robust covalent linkage provided by the silane ensures the stability of the functionalized nanoparticles in biological environments.

-

Dental and Orthopedic Composites: In dentistry and orthopedics, silane coupling agents are crucial for enhancing the adhesion between inorganic fillers (like silica or glass fibers) and the organic polymer matrix of composites.[4] This improved interfacial bonding leads to materials with enhanced mechanical strength and durability.

Safety Information

This compound is a reactive and corrosive chemical that must be handled with appropriate safety precautions.

-

Hazards: It causes severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled. The compound reacts with water and moisture to produce hydrochloric acid, which is corrosive.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in materials science, particularly for applications requiring robust surface modification. Its ability to form strong covalent bonds with inorganic substrates while presenting a polymerizable methacrylate group makes it an important tool for the development of advanced materials for medical devices, drug delivery systems, and composites. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(Trichlorosilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(trichlorosilyl)propyl methacrylate (B99206), a bifunctional organosilane of significant interest in materials science and for specialized applications in drug development. This document details the prevalent synthetic methodologies, purification protocols, and the underlying chemical principles.

Introduction

3-(Trichlorosilyl)propyl methacrylate (TCSPM) is a versatile chemical compound featuring a reactive trichlorosilyl (B107488) group and a polymerizable methacrylate group. This dual functionality allows it to act as a crucial coupling agent, bridging inorganic substrates and organic polymers. Its applications are found in the development of advanced materials, surface modification, and the synthesis of specialized polymers for biomedical and pharmaceutical applications. The trichlorosilyl moiety is highly reactive towards hydrolysis, readily forming silanol (B1196071) groups that can condense to form stable siloxane bonds, while the methacrylate group can undergo free-radical polymerization.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of allyl methacrylate with trichlorosilane (B8805176). This addition reaction is highly efficient and selectively yields the desired γ-isomer.

Reaction Pathway: Hydrosilylation

The hydrosilylation of allyl methacrylate with trichlorosilane follows the modified Chalk-Harrod mechanism. The key steps involve the oxidative addition of the Si-H bond of trichlorosilane to the platinum catalyst, followed by the coordination of the allyl group of allyl methacrylate. Subsequent migratory insertion and reductive elimination yield the final product, this compound, and regenerate the catalyst.

An In-depth Technical Guide to the Surface Modification Mechanism of 3-(Trichlorosilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and characterization of surfaces modified with 3-(trichlorosilyl)propyl methacrylate (B99206) (TCPM). TCPM is a bifunctional organosilane coupling agent pivotal for the covalent linkage of organic polymers to inorganic substrates. Its dual reactivity, featuring a highly reactive trichlorosilyl (B107488) group and a polymerizable methacrylate group, makes it an essential tool in the development of advanced materials for drug delivery, diagnostics, and biomedical devices.

Core Mechanism of Action

The surface modification process using 3-(trichlorosilyl)propyl methacrylate is a two-step mechanism primarily involving hydrolysis and condensation. This process results in the formation of a stable, covalently bound self-assembled monolayer (SAM) on hydroxylated surfaces such as silica (B1680970), glass, and metal oxides.

Step 1: Hydrolysis

The initial step involves the rapid hydrolysis of the trichlorosilyl group in the presence of trace amounts of water. Each of the three chloro groups on the silicon atom is replaced by a hydroxyl group (-OH), forming a reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct. The high reactivity of the Si-Cl bonds makes this reaction proceed quickly, even with atmospheric moisture.

Step 2: Condensation

The newly formed silanol (B1196071) groups are highly reactive and readily condense with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface). This reaction forms stable, covalent siloxane bonds (Si-O-Si), anchoring the TCPM molecule to the surface. Additionally, lateral condensation between adjacent silanol groups of neighboring TCPM molecules can occur, leading to the formation of a cross-linked, polymeric network on the surface. This cross-linking enhances the stability and durability of the resulting monolayer.

Following the anchoring of the silane (B1218182) to the surface, the methacrylate tail remains oriented away from the substrate, available for subsequent modification or polymerization. This functional group can participate in free-radical polymerization, enabling the grafting of a wide range of polymers to the surface, thereby tailoring its chemical and physical properties for specific applications.

Comparative Analysis: Trichlorosilyl vs. Trimethoxysilyl Analogs

While both trichlorosilyl and trimethoxysilyl propyl methacrylate are used for surface modification, their reactivity and handling requirements differ significantly. The choice between these two analogs depends on the desired reaction kinetics and the sensitivity of the substrate to the reaction byproducts.

| Feature | This compound (TCPM) | 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) |

| Reactive Group | Trichlorosilyl (-SiCl₃) | Trimethoxysilyl (-Si(OCH₃)₃) |

| Reactivity | Very high; reacts rapidly with trace moisture. | High, but generally lower than TCPM. |

| Hydrolysis Byproduct | Hydrochloric acid (HCl) | Methanol (CH₃OH) |

| Handling Precautions | Requires anhydrous conditions and handling in an inert atmosphere due to the corrosive nature of HCl. | Requires dry conditions, but is less sensitive to ambient moisture than TCPM. |

| Typical Reaction Time | Shorter | Longer |

Experimental Protocols

The following protocols provide a general framework for the surface modification of silica-based substrates using TCPM. Extreme caution must be exercised when handling TCPM due to its corrosive nature and the release of HCl upon hydrolysis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Substrate Preparation (Silica/Glass)

-

Clean the substrates by sonication in a sequence of acetone, ethanol, and deionized water (15 minutes each).

-

Dry the substrates under a stream of nitrogen gas.

-

To generate a high density of surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

-

Rinse the substrates thoroughly with deionized water and dry them in an oven at 120 °C for at least 1 hour before use.

Silanization Procedure (Anhydrous Conditions)

-

Prepare a 1-2% (v/v) solution of TCPM in an anhydrous solvent (e.g., toluene (B28343) or hexane) inside a nitrogen-filled glovebox or under a dry nitrogen atmosphere.

-

Immerse the cleaned and dried substrates in the TCPM solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.

-

Cure the substrates by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

-

Store the modified substrates in a desiccator until further use.

Data Presentation: Characterization of Modified Surfaces

The successful modification of a surface with TCPM can be verified and quantified using various surface analysis techniques. While extensive quantitative data for TCPM is not as readily available as for its trimethoxy analog (TMSPMA), the following table summarizes the expected outcomes and provides reference data from TMSPMA studies.

| Parameter | Technique | Typical Value/Observation for Untreated Silica | Expected Value/Observation for TCPM-Modified Silica | Reference Data (TMSPMA-Modified Surface) |

| Water Contact Angle | Goniometry | < 20° (Hydrophilic) | 60-80° (More Hydrophobic) | 65-75°[1] |

| Monolayer Thickness | Ellipsometry | N/A | 1-2 nm | ~1.5 nm |

| Surface Elemental Composition | XPS | Si, O | Si, O, C | Presence of C 1s peak corresponding to the methacrylate group confirmed.[2] |

| Surface Functional Groups | FTIR | Si-OH (~3745 cm⁻¹) | C=O (~1720 cm⁻¹), C=C (~1638 cm⁻¹), disappearance of isolated Si-OH peak | Characteristic peaks for methacrylate group observed.[3] |

| Surface Energy | Contact Angle Analysis | High | Lowered | Significant decrease in the polar component of surface energy. |

| Bond Strength | Adhesion Tests | N/A | Increased adhesion to organic polymers | Bonding strength between PDMS and LiNbO₃ increased to ~500 kPa.[4] |

Visualizations

Chemical Reaction Pathway

Caption: Reaction mechanism of this compound with a hydroxylated surface.

Experimental Workflow

Caption: General experimental workflow for surface modification with TCPM.

Logical Relationship of Components

Caption: Functional components of the TCPM-mediated surface modification system.

Conclusion

This compound is a highly effective but reactive surface modifying agent. Its robust mechanism of action allows for the formation of stable, functionalized surfaces essential for a multitude of applications in research and development. A thorough understanding of its reaction chemistry, coupled with meticulous experimental execution, is paramount to achieving reproducible and high-quality surface modifications. The data and protocols presented in this guide provide a foundational framework for researchers to effectively utilize TCPM in their work, paving the way for innovations in drug delivery systems, biomaterials, and advanced diagnostics.

References

- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 2. (a) XPS patterns of bare and modified silicon wafers; (b, c, d, e) High-resolution XPS spectra of C1s peaks of modified silicon wafers [gngfzxb.ecust.edu.cn]

- 3. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 4. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrolysis and Condensation of 3-(Silyl)propyl Methacrylates for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis and condensation reactions of 3-(silyl)propyl methacrylates, critical precursors in the development of advanced hybrid materials. While the primary focus of this document is on the well-documented 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), it also addresses the distinct reactivity of 3-(trichlorosilyl)propyl methacrylate and offers a comparative analysis. A thorough understanding of these sol-gel processes is paramount for professionals engaged in the synthesis of drug delivery vehicles, specialized coatings, and biocompatible materials.

Core Concepts: The Sol-Gel Transformation of Silyl (B83357) Methacrylates

The dual functionality of 3-(silyl)propyl methacrylates, which contain both a polymerizable methacrylate group and a hydrolyzable silyl group, allows for the creation of covalently linked organic-inorganic networks. The transformation of the silyl moiety is a two-stage process:

-

Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom (methoxy or chloro groups) are replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates. This reaction is the initial and often rate-determining step.

-

Condensation: The newly formed, highly reactive silanol groups condense with each other or with remaining unhydrolyzed silyl groups to form stable siloxane bonds (Si-O-Si). This step leads to the formation of oligomers and, ultimately, a cross-linked, three-dimensional network.

The kinetics of these reactions are highly sensitive to factors such as pH, water concentration, catalyst, and solvent, which in turn dictate the final properties of the material.[1][2]

Comparative Analysis: Trichlorosilyl (B107488) vs. Trimethoxysilyl Reactivity

While both this compound and TMSPMA undergo hydrolysis and condensation, the nature of the leaving group—chloride versus methoxy—results in dramatically different reaction kinetics.

This compound exhibits extremely rapid and highly exothermic hydrolysis upon contact with water.[3][4] The reaction produces hydrochloric acid (HCl) as a byproduct, which further catalyzes the reaction.[3] This vigorous reactivity can make the process difficult to control. The condensation of the resulting silanetriol is also very fast, often leading to the rapid formation of a solid silicone resin.[4]

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) , in contrast, hydrolyzes at a much more controllable rate, with methanol (B129727) as the byproduct.[1] The reaction kinetics are strongly dependent on pH.[5] The slower, more tunable nature of TMSPMA's hydrolysis and condensation makes it a more versatile precursor for the controlled synthesis of hybrid materials.[6]

Quantitative Data on TMSPMA Hydrolysis and Condensation

The following tables summarize key quantitative data for the hydrolysis and condensation of TMSPMA, highlighting the influence of pH on reaction rates.

| Parameter | Acidic Conditions (pH < 4) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 7) | Reference |

| Hydrolysis Rate | High (H+ catalyzed) | Very Low (Minimum rate) | High (OH- catalyzed) | [2][5] |

| Condensation Rate | Low (Minimum at pH 4) | Moderate | High | [5] |

| Silanol Stability | Relatively Stable | Moderately Stable | Unstable (rapid condensation) | [2] |

Table 1: Effect of pH on TMSPMA Hydrolysis and Condensation Rates.

| Analytical Technique | Species | Typical Chemical Shift (ppm) | Observations | Reference |

| ²⁹Si NMR | T⁰ (unhydrolyzed) | -42 to -45 | Signal for R-Si(OCH₃)₃ | [1] |

| T¹ (partially hydrolyzed) | -50 to -53 | Signal for R-Si(OCH₃)₂(OH) | [1] | |

| T² (partially hydrolyzed) | -58 to -61 | Signal for R-Si(OCH₃)(OH)₂ | [1] | |

| T³ (fully hydrolyzed) | -65 to -68 | Signal for R-Si(OH)₃ | [1] | |

| D¹ (dimer) | -50 to -60 | Signals for Si-O-Si bond formation | [1] |

Table 2: Representative ²⁹Si NMR Chemical Shifts for TMSPMA Hydrolysis and Condensation Species.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following are generalized protocols for studying the hydrolysis and condensation of silyl methacrylates.

Protocol 1: Monitoring TMSPMA Hydrolysis by ²⁹Si NMR Spectroscopy

This protocol allows for the quantitative analysis of the different silicon species present during the reaction.

Materials:

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Deuterated water (D₂O) or a D₂O/solvent mixture

-

pH buffer or acid/base for pH adjustment

-

NMR spectrometer equipped for ²⁹Si NMR

Procedure:

-

Prepare a TMSPMA solution in D₂O or a suitable deuterated solvent mixture with a precisely adjusted pH.

-

Transfer the solution to an NMR tube.

-

Acquire ²⁹Si NMR spectra at regular time intervals to monitor the reaction progress.

-

Process the spectra and integrate the signals corresponding to the T⁰, T¹, T², T³, and condensed species to determine their relative concentrations over time.[5]

Protocol 2: Rapid Hydrolysis of this compound

This protocol is a qualitative demonstration of the rapid hydrolysis of a chlorosilane. Caution: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Deionized water

-

Glass beaker

-

Stir bar and magnetic stir plate

Procedure:

-

Place a volume of deionized water in a glass beaker with a stir bar.

-

While stirring vigorously, carefully add a small amount of this compound to the water.

-

Observe the immediate and vigorous reaction, which may include the evolution of gas (HCl) and the formation of a solid precipitate.[4]

Visualizing the Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 5. benchchem.com [benchchem.com]

- 6. A structural and physical study of sol–gel methacrylate–silica hybrids: intermolecular spacing dictates the mechanical properties - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04656D [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-(Trichlorosilyl)propyl methacrylate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling procedures for 3-(Trichlorosilyl)propyl methacrylate (B99206) (TCSPM) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment. TCSPM is a reactive chemical that requires careful handling due to its corrosive nature and violent reaction with water.

Hazard Identification and Classification

3-(Trichlorosilyl)propyl methacrylate is classified as a hazardous substance. It causes severe skin burns and eye damage.[1][2][3] The primary hazards are associated with its corrosivity (B1173158) and reactivity.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)[1][2][3]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)[1]

Signal Word: Danger[3]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1][3] Key precautions include avoiding contact with skin and eyes, wearing appropriate protective equipment, and ensuring adequate ventilation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of TCSPM is fundamental to its safe handling.

| Property | Value | Reference |

| Synonyms | (3-Methacryloyloxypropyl)trichlorosilane | [1] |

| Formula | C7H11Cl3O2Si | [1][2] |

| Molecular Weight | 261.61 g/mol | [1][2] |

| CAS Number | 7351-61-3 | [1] |

| EC Number | 230-878-2 | [1] |

| Reactivity | Reacts violently with water. | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling TCSPM to prevent contact and exposure.

| PPE Category | Specification | Citation |

| Eye/Face Protection | Tightly fitting safety goggles. A face shield (8-inch minimum) is also required. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |

| Skin Protection | Wear protective gloves (inspect prior to use), and a lab coat or other protective clothing to prevent skin exposure. Use proper glove removal technique to avoid skin contact. | [1] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [4] |

// PPE Nodes eye_protection [label="Tightly fitting safety goggles\n+ Face shield (8-inch min)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hand_protection [label="Chemical-resistant gloves\n(e.g., nitrile rubber)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; body_protection [label="Lab coat or\nprotective clothing", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; respiratory_protection [label="Respirator (if required by\nworkplace conditions)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

proceed [label="Proceed with work", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="STOP! Obtain\ncorrect PPE", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> ppe_check; ppe_check -> eye_protection [label="Yes"]; eye_protection -> hand_protection; hand_protection -> body_protection; body_protection -> respiratory_protection; respiratory_protection -> proceed; ppe_check -> stop [label="No"]; }

Caption: Incompatible materials with TCSPM.

Emergency Procedures

In case of exposure or a spill, immediate and appropriate action is critical.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [1] * If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. [1] * If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [1] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [1]

-

-

Spill Response:

-

Evacuate personnel to safe areas. [1] * Ensure adequate ventilation. [1] * Use personal protective equipment. [1] * Do not let the product enter drains. [1] * Soak up with inert absorbent material and dispose of as hazardous waste. Do not flush with water. [1] * Keep in suitable, closed containers for disposal. [1]

-

Caption: Workflow for responding to a TCSPM spill.

Experimental Protocols

The following are hypothetical experimental protocols that incorporate safety measures for handling TCSPM.

Experiment 1: Surface Modification of Silica (B1680970) Nanoparticles

-

Objective: To functionalize the surface of silica nanoparticles with TCSPM.

-

Methodology:

-

Preparation: All glassware must be thoroughly dried in an oven and cooled in a desiccator before use. The reaction should be set up in a fume hood.

-

Dispersion: Disperse a pre-determined amount of dry silica nanoparticles in anhydrous toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of TCSPM: Slowly add a calculated amount of this compound to the nanoparticle suspension via a syringe. Caution: The addition should be dropwise to control any exothermic reaction.

-

Reaction: Stir the mixture at room temperature for the desired reaction time (e.g., 24 hours) under an inert atmosphere.

-

Work-up: After the reaction is complete, centrifuge the suspension to collect the functionalized nanoparticles.

-

Washing: Wash the nanoparticles several times with anhydrous toluene to remove any unreacted TCSPM.

-

Drying: Dry the functionalized nanoparticles under a vacuum.

-

Waste Disposal: All liquid waste containing TCSPM must be quenched carefully with a suitable alcohol (e.g., isopropanol) in the fume hood before being disposed of as hazardous waste. Solid waste should also be disposed of as hazardous waste.

-

Experiment 2: Preparation of a Methacrylate Polymer with a Silane Moiety

-

Objective: To synthesize a polymer incorporating TCSPM.

-

Methodology:

-

Setup: The polymerization reaction must be conducted in a fume hood. All equipment should be dry.

-

Monomer Mixture: In a reaction flask equipped with a stirrer and under an inert atmosphere, dissolve the desired co-monomers and initiator in an anhydrous solvent.

-

Addition of TCSPM: Carefully add the required amount of this compound to the monomer solution.

-

Polymerization: Initiate the polymerization by heating the reaction mixture to the appropriate temperature.

-

Monitoring: Monitor the reaction progress by taking samples periodically for analysis (e.g., by spectroscopy).

-

Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization and precipitate the polymer by adding the reaction mixture to a non-solvent.

-

Purification and Drying: Filter and wash the precipitated polymer to remove residual monomers and initiator. Dry the final polymer product under a vacuum.

-

Waste Management: Dispose of all chemical waste, including the non-solvent and residual monomer solution, in accordance with institutional and regulatory guidelines for hazardous waste.

-

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. [5]This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. [5][6]Offer surplus and non-recyclable solutions to a licensed disposal company. [6] Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 3-(Trichlorosilyl)propyl methacrylate (CAS Number: 7351-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of 3-(trichlorosilyl)propyl methacrylate (B99206). Due to its bifunctional nature, possessing a polymerizable methacrylate group and a highly reactive trichlorosilyl (B107488) group, this organosilane is a potent surface modifying agent and adhesion promoter. This document summarizes its key physicochemical characteristics, safety and handling protocols, and provides illustrative experimental workflows.

Core Properties and Physicochemical Data

3-(Trichlorosilyl)propyl methacrylate is a colorless to dark brown liquid. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7351-61-3 | [1][2] |

| Molecular Formula | C₇H₁₁Cl₃O₂Si | [1][2] |

| Molecular Weight | 261.61 g/mol | [1][2] |

| Appearance | Clear, dark brown liquid | [1][] |

| Boiling Point | 97 °C at 1 Torr; 271.9 °C at 760 mmHg (estimated) | [][4] |

| Density | 1.231 - 1.239 g/cm³ at 20 °C | [][4] |

| Refractive Index (n20/D) | 1.465 | [][4] |

| Flash Point | >94 °C | [4] |

Reactivity, Stability, and Handling

Reactivity: The most critical chemical property of this compound is its high reactivity with water. The trichlorosilyl group readily hydrolyzes in the presence of moisture, including atmospheric humidity, to form silanols and hydrochloric acid. This reaction is vigorous and can be violent.[1][5][6] The generated silanols are unstable and will self-condense to form polysiloxane networks.[5]

Stability and Storage: The compound is stable under recommended storage conditions, which necessitate a dry, inert atmosphere.[1] It should be stored in tightly sealed containers in a cool, dark, and well-ventilated area, ideally between 2-8°C.[4] Exposure to moisture must be strictly avoided.[1] Polymerization can occur at elevated temperatures.[7]

Handling: Due to its corrosive nature upon hydrolysis, strict safety precautions are necessary.[1] Handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1] In case of spills, do not use water for cleanup; instead, use an inert absorbent material.[1]

Spectroscopic Data

Note: The following spectroscopic data is for 3-(trimethoxysilyl)propyl methacrylate (CAS 2530-85-0) and is provided for illustrative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy (for TMSPMA)

The FTIR spectrum of TMSPMA shows characteristic peaks for the methacrylate and trimethoxysilyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O stretching (ester carbonyl) |

| ~1638 | C=C stretching (vinyl) |

| ~1160 | C-O stretching |

| ~1080 | Si-O-C stretching |

| ~815 | =C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for TMSPMA)

¹H NMR (Proton NMR) Data for TMSPMA

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.1 | Singlet | =CH₂ (vinyl proton) |

| ~5.5 | Singlet | =CH₂ (vinyl proton) |

| ~4.1 | Triplet | -O-CH₂- (propyl chain) |

| ~3.6 | Singlet | -Si-(OCH₃)₃ |

| ~1.9 | Singlet | -C(CH₃)= |

| ~1.8 | Multiplet | -CH₂- (central propyl) |

| ~0.7 | Multiplet | Si-CH₂- (propyl chain) |

¹³C NMR (Carbon-13 NMR) Data for TMSPMA

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~136 | =C(CH₃)- (vinyl carbon) |

| ~125 | =CH₂ (vinyl carbon) |

| ~67 | -O-CH₂- (propyl chain) |

| ~50 | -Si-(OCH₃)₃ |

| ~22 | -CH₂- (central propyl) |

| ~18 | -C(CH₃)= |

| ~9 | Si-CH₂- (propyl chain) |

For this compound, the signals corresponding to the propyl methacrylate portion would be similar. The key difference would be the absence of the methoxy (B1213986) (-OCH₃) signals and the chemical shifts of the propyl chain protons and carbons adjacent to the silicon atom would be influenced by the electronegative chlorine atoms.

Mass Spectrometry

The predicted monoisotopic mass of this compound is 259.959389 Da.[2]

Applications

The dual functionality of this compound makes it a valuable, albeit highly reactive, crosslinking and coupling agent.

-

Surface Modification: It is used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon, glass, and metal oxides.[] The trichlorosilyl group reacts with the surface hydroxyls to form stable covalent bonds, while the methacrylate group remains available for subsequent polymerization, allowing for the grafting of polymer films and microstructures.[]

-

Adhesion Promotion: It can act as an adhesion promoter between inorganic substrates and organic polymer matrices in composites.

-

Polymer Synthesis: It can be incorporated as a comonomer in polymerization reactions to introduce reactive silyl (B83357) groups into the polymer backbone.

Experimental Protocols & Workflows

Important Note: All procedures involving this compound must be conducted under strictly anhydrous conditions in a fume hood. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

Protocol for Surface Modification of a Silicon Wafer

This protocol describes a general procedure for creating a methacrylate-functionalized surface on a silicon wafer.

-

Substrate Cleaning:

-

Clean the silicon wafer by sonication in acetone, followed by isopropyl alcohol, each for 15 minutes.

-

Dry the wafer under a stream of dry nitrogen.

-

To generate surface hydroxyl groups, treat the wafer with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

-

Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a sealed container under an inert atmosphere.

-

Immerse the cleaned and dried silicon wafer in the silane (B1218182) solution for 1-2 hours at room temperature.

-

Remove the wafer from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

-

Cure the wafer in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

-

The methacrylate-functionalized wafer is now ready for subsequent surface-initiated polymerization.

-

Workflow for Surface Modification

Caption: Workflow for surface modification with this compound.

Logical Relationships

Dual Functionality of this compound

The utility of this molecule stems from its two distinct reactive sites, enabling it to bridge inorganic and organic materials.

Caption: Logical diagram illustrating the dual functionality of the molecule.

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. This compound | C7H11Cl3O2Si | CID 81811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-METHACRYLOYLOXYPROPYL)TRICHLOROSILANE | 7351-61-3 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

Navigating the Solubility of 3-(Trichlorosilyl)propyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-(trichlorosilyl)propyl methacrylate (B99206) in various organic solvents. Due to the compound's high reactivity, its solubility is intrinsically linked to its chemical stability in a given solvent. This document summarizes available data, outlines key chemical interactions, and provides experimental protocols for solubility determination, offering a comprehensive resource for professionals working with this versatile silane (B1218182) coupling agent.

Core Concepts: Reactivity Dictates Solubility

3-(Trichlorosilyl)propyl methacrylate (TCSPM) is a bifunctional molecule featuring a reactive trichlorosilyl (B107488) group and a polymerizable methacrylate group. The trichlorosilyl moiety is highly susceptible to nucleophilic attack, particularly from protic species such as water and alcohols. This reactivity is the primary determinant of its "solubility" in organic solvents.

Inert, aprotic solvents are generally required to dissolve TCSPM without chemical modification. In contrast, protic solvents will react with the trichlorosilyl group, leading to hydrolysis and condensation reactions. Therefore, when considering the solubility of TCSPM, it is crucial to distinguish between simple dissolution and reactive dissolution.

Solubility Profile of this compound

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity with Trichlorosilyl Group | Remarks |

| Aprotic, Non-polar | Hexane, Toluene, Benzene | Soluble | Low (in anhydrous conditions) | These solvents are suitable for dissolving and handling TCSPM for applications where the trichlorosilyl group needs to remain intact. Strict moisture exclusion is critical. |

| Aprotic, Polar | Tetrahydrofuran (THF), Chloroform, Dichloromethane | Soluble | Low to Moderate (in anhydrous conditions) | While generally good solvents, polar aprotic solvents can be more challenging to maintain in a strictly anhydrous state. Trace moisture will lead to slow hydrolysis. |

| Protic, Polar | Methanol, Ethanol | Reacts | High | These solvents will readily react with the trichlorosilyl group to form alkoxysilanes and hydrochloric acid as a byproduct. The original TCSPM is consumed in the reaction. |

| Protic, Polar (Aqueous) | Water | Reacts | Very High | TCSPM is immiscible with water and reacts rapidly at the interface to form silanetriols, which then self-condense to form polysiloxanes. |

Experimental Protocol for Solubility and Stability Assessment

Given the reactive nature of TCSPM, a standardized protocol to assess its solubility and stability in a chosen organic solvent is essential.

Objective: To determine the apparent solubility and observe any chemical changes of this compound in a selected anhydrous organic solvent.

Materials:

-

This compound (CAS: 7351-61-3)

-

Anhydrous organic solvent of interest (e.g., toluene, THF)

-

Dry glassware (e.g., vials, graduated cylinders, magnetic stir bars)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Analytical instrumentation for monitoring (e.g., FT-IR, NMR)

Methodology:

-

Preparation of Anhydrous Solvent: Ensure the selected organic solvent is rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through a solvent purification system).

-

Inert Atmosphere Setup: Conduct all experiments under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent premature hydrolysis from atmospheric moisture.

-

Stock Solution Preparation (Qualitative):

-

In a dry vial under an inert atmosphere, add a small, known amount of this compound.

-

Incrementally add the anhydrous solvent while stirring until the solid is fully dissolved. Observe for complete dissolution (a clear, precipitate-free solution).

-

-

Stability Assessment:

-

Prepare a dilute solution (e.g., 1-5% w/v) of TCSPM in the anhydrous solvent in a sealed container under an inert atmosphere.

-

Monitor the solution over time (e.g., 1, 4, 8, 24 hours) at a controlled temperature.

-

At each time point, take an aliquot of the solution for analysis by FT-IR or ¹H NMR to detect any changes in the chemical structure, such as the appearance of Si-OH or Si-O-Si bonds, which would indicate hydrolysis and condensation.

-

-

Quantitative Solubility Determination (Saturated Solution Method):

-

To a known volume of the anhydrous solvent in a sealed vessel under an inert atmosphere, add an excess of TCSPM.

-

Stir the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Allow any undissolved material to settle.

-

Carefully extract a known volume of the supernatant.

-

Evaporate the solvent from the supernatant under reduced pressure and weigh the remaining residue to determine the concentration of dissolved TCSPM.

-

Visualization of Key Chemical Pathways

The following diagrams illustrate the critical reaction pathways of this compound that influence its solubility and application.

Caption: Logical workflow of this compound in different solvent types.

Caption: Experimental workflow for assessing the solubility and stability of TCSPM.

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity, particularly of the trichlorosilyl group. While it is soluble in anhydrous aprotic solvents, its stability in these solutions must be carefully monitored. Protic solvents will react with TCSPM, leading to its chemical transformation rather than simple dissolution. For researchers and professionals in drug development and materials science, a thorough understanding of these reactive pathways is critical for the successful handling, formulation, and application of this versatile compound. The experimental protocol provided in this guide offers a systematic approach to evaluating its behavior in specific solvent systems.

Scant Data on Thermal Properties of 3-(Trichlorosilyl)propyl Methacrylate Necessitates Analogical Analysis

A comprehensive review of publicly available scientific literature and technical data reveals a significant gap in the understanding of the thermal stability and decomposition profile of 3-(trichlorosilyl)propyl methacrylate (B99206). In contrast, its close analog, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), is well-documented. This technical guide will present the limited known properties of the trichloro- compound and leverage data from its trimethoxy- counterpart to provide a foundational framework for researchers, scientists, and drug development professionals. This analogical approach offers insights into expected thermal behaviors and establishes robust experimental protocols for the definitive analysis of 3-(trichlorosilyl)propyl methacrylate.

This compound: A Profile of Known Characteristics

Direct data on the thermal properties of this compound is sparse. However, fundamental chemical and physical properties have been identified and are crucial for its handling and application.

| Property | Value |

| Molecular Formula | C7H11Cl3O2Si[1][2] |

| Molecular Weight | 261.61 g/mol [1][2] |

| IUPAC Name | 3-trichlorosilylpropyl 2-methylprop-2-enoate[1] |

| Synonyms | (3-Methacryloyloxypropyl)trichlorosilane, γ-Methacryloxypropyl)trichlorosilane[1] |

| CAS Number | 7351-61-3[3] |

| Boiling Point | 315 K (41.85 °C) at 0.020 bar[3] |

While specific decomposition temperatures are not available, it is anticipated that upon heating to decomposition, it would emit acrid smoke and irritating fumes, with hazardous byproducts including carbon monoxide, carbon dioxide, and silicon dioxide, a characteristic shared with similar organosilane compounds.[4]

An Analogical Study: Thermal Behavior of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

To bridge the knowledge gap, the thermal stability and decomposition of TMSPMA are presented as a predictive model.

Fundamental Principles of TMSPMA Thermal Stability

TMSPMA is a bifunctional molecule featuring a polymerizable methacrylate group and hydrolyzable trimethoxysilyl groups.[5] Its thermal behavior is governed by these moieties and can be summarized by three primary processes:

-

Polymerization: The methacrylate function can undergo thermal polymerization.

-

Hydrolysis and Condensation: In the presence of moisture, the methoxysilyl groups can hydrolyze to form silanol (B1196071) (Si-OH) intermediates, which subsequently condense to create a siloxane (Si-O-Si) network.[6]

-

Decomposition: At elevated temperatures, both the organic and inorganic components of the molecule degrade.[6]

Upon decomposition, TMSPMA is expected to yield carbon monoxide, carbon dioxide, and silicon dioxide.[4]

Quantitative Thermal Analysis: Projected TGA Profile of TMSPMA

Based on data from analogous methacryloxy-functionalized silanes and TMSPMA-containing polymers, a hypothetical thermogravimetric analysis (TGA) profile is proposed.[6] This multi-stage decomposition is detailed below.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Onset of Decomposition (Tonset) | 200 - 250 | ~5% | Initial degradation of the organic methacrylate portion.[6] |

| First Stage Decomposition (Tpeak1) | 250 - 350 | 30 - 40% | Major decomposition of the propyl methacrylate chain.[6] |

| Second Stage Decomposition (Tpeak2) | 350 - 500 | 20 - 30% | Decomposition of residual organic fragments and initial breakdown of the siloxane network.[6] |

| Final Residue at 800 °C | > 500 | 20 - 30% | Primarily silicon dioxide (SiO2).[6] |

Disclaimer: This data is an estimation based on related compounds and must be verified by experimental analysis for both TMSPMA and this compound.[6]

Research on copolymers incorporating TMSPMA indicates that the onset of degradation (T₁₀, the temperature at which 10% weight loss occurs) is in the range of 246 °C to 270 °C, while the midpoint of degradation (T₅₀, the temperature at which 50% weight loss occurs) is between 334 °C and 354 °C.[7] These studies also suggest that thermal stability improves with increased TMSPMA content.[7]

Experimental Methodologies

The following are standard operating procedures for the characterization of the thermal stability of silane (B1218182) coupling agents like this compound.

TGA is employed to measure the mass change of a sample as a function of temperature under a controlled atmosphere, thereby identifying the onset and various stages of decomposition.[6]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Alumina (B75360) or platinum crucibles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation: A pure sample of this compound is required. An empty alumina or platinum crucible is tared on the TGA's microbalance before dispensing 5-10 mg of the liquid sample into it.[6]

-

Instrument Configuration: An inert atmosphere is established with a purge gas (e.g., Nitrogen) flow rate of 20-50 mL/min.[6] The temperature is programmed to equilibrate at 30 °C, followed by a ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]

-

Data Collection and Interpretation: The TGA run is initiated, and mass loss is recorded as a function of temperature.[6] The resulting TGA curve is analyzed to ascertain the onset of decomposition (temperature at 5% mass loss), peak decomposition temperatures (from the derivative TGA curve, DTG), and the final residual mass percentage.[6]

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the identification of exothermic or endothermic events like polymerization and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealable aluminum pans

-

Inert gas supply

Procedure:

-

Sample Preparation: An empty aluminum pan is tared, and 2-5 mg of the liquid this compound is dispensed into it. The pan is then hermetically sealed to prevent any loss of volatile components.[6]

-

Instrument Configuration: The sealed sample pan and an empty reference pan are placed in the DSC cell.[6] A purge gas flow of 20-50 mL/min is set.[6] The temperature program is set to equilibrate at 25 °C and then ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.[6]

-

Data Collection and Interpretation: The heat flow is recorded as a function of temperature.[6] The resulting DSC thermogram is analyzed to determine the onset and peak temperatures of any exothermic or endothermic events.[6]

Visual Representations

Caption: Workflow for Thermal Analysis of this compound.

Caption: Proposed Thermal Decomposition Pathway of TMSPMA.

Concluding Remarks

The current body of scientific knowledge lacks specific data on the thermal stability and decomposition of this compound. However, by examining its well-documented analog, 3-(trimethoxysilyl)propyl methacrylate, a predictive framework can be established. The information and protocols detailed in this guide provide a solid foundation for researchers to design and execute the necessary experiments, such as TGA and DSC, to definitively characterize the thermal profile of this compound. Such empirical data is essential for ensuring its safe and effective use in all research, development, and professional applications.

References

- 1. This compound | C7H11Cl3O2Si | CID 81811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-(Trichlorosilyl)propyl Methacrylate: A Technical Guide

Disclaimer: Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for 3-(Trichlorosilyl)propyl methacrylate (B99206) yielded limited specific results. The available information primarily pertains to its chemical identification and basic properties.[1]

As a comprehensive alternative for researchers, this guide presents a detailed spectroscopic analysis of the closely related and extensively documented compound, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) . The key structural difference lies in the substitution on the silicon atom: TMSPMA possesses three methoxy (B1213986) (-OCH₃) groups, whereas 3-(Trichlorosilyl)propyl methacrylate has three chloro (-Cl) groups. This structural variance will influence the spectroscopic data, particularly the chemical shifts of protons and carbons near the silicon atom and the vibrational modes in the FTIR spectrum.

Introduction to 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional organosilane that serves as a versatile coupling agent in materials science.[2] Its molecular structure features a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, enabling it to form covalent bonds with both organic polymers and inorganic substrates.[2] This dual reactivity makes TMSPMA a critical component in adhesives, coatings, composites, and dental restorative materials.[2]

Spectroscopic Data for 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for TMSPMA.

Table 1: ¹H NMR Spectroscopic Data for TMSPMA

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.07 | Singlet | =CH₂ (vinyl proton, trans) |

| 5.55 | Singlet | =CH₂ (vinyl proton, cis) |

| 4.10 | Triplet | -O-CH₂- (propyl chain) |

| 3.58 | Singlet | -Si-(OCH₃)₃ |

| 1.90 | Singlet | -C(CH₃)= |

| ~1.75 | Multiplet | -CH₂- (central propyl) |

| ~0.70 | Multiplet | Si-CH₂- (propyl chain) |

Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.[3]

Table 2: ¹³C NMR Spectroscopic Data for TMSPMA

| Chemical Shift (ppm) | Assignment |

| 167.4 | C=O (ester carbonyl) |

| 136.6 | =C(CH₃)- (vinyl carbon) |

| 125.0 | =CH₂ (vinyl carbon) |

| 66.8 | -O-CH₂- (propyl chain) |

| 50.5 | -Si-(OCH₃)₃ |

| 22.5 | -CH₂- (central propyl) |

| 18.3 | -C(CH₃)= |

| 6.5 | Si-CH₂- (propyl chain) |

Note: The provided assignments are based on typical chemical shifts for similar structures.[3]

Table 3: FTIR Spectroscopic Data for TMSPMA

| Wavenumber (cm⁻¹) | Assignment |

| 2945 | C-H stretch (aliphatic) |

| 2842 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (ester) |

| 1638 | C=C stretch (vinyl) |

| 1454 | C-H bend (methylene) |

| 1167 | Si-O-C stretch |

| 1084 | Si-O-C stretch |

| 943 | =C-H bend |

| 815 | Si-C stretch |

Note: Peak positions can vary depending on the sampling method (e.g., neat liquid, ATR) and the physical state of the sample.[4]

Experimental Protocols

Detailed methodologies for acquiring NMR and FTIR spectra of TMSPMA are provided below. These protocols can be adapted for the analysis of this compound, with particular attention to its moisture sensitivity due to the trichlorosilyl (B107488) group.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified TMSPMA is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[2]

-

¹H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).[2] Standard acquisition parameters are used, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2]

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.[2]

-

Data Analysis: The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed to confirm the molecular structure of TMSPMA.[2]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A neat spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the purified liquid TMSPMA is placed directly onto the ATR crystal.[2]

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first.[2] The sample spectrum is then recorded over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in TMSPMA.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organosilane like TMSPMA.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization of Silica Nanoparticles with 3-(Trichlorosilyl)propyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a wide range of applications, including drug delivery, diagnostics, and catalysis, owing to their biocompatibility, tunable size, and high surface area. The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be readily functionalized to impart desired chemical and physical properties. This document provides a detailed protocol for the surface functionalization of silica nanoparticles with 3-(Trichlorosilyl)propyl methacrylate (B99206) (TCS-PMA).

The introduction of methacrylate groups onto the silica surface via TCS-PMA functionalization provides reactive handles for subsequent polymerization reactions. This allows for the covalent attachment of therapeutic agents, targeting ligands, and polymers, enabling the development of sophisticated drug delivery systems with controlled release profiles and enhanced cellular uptake. The trichlorosilyl (B107488) group of TCS-PMA is highly reactive towards the surface silanol groups of silica, forming stable siloxane (Si-O-Si) bonds under anhydrous conditions. This robust covalent linkage ensures the long-term stability of the functionalized nanoparticles.

Experimental Protocols

Materials

-

Silica nanoparticles (SNPs)

-

3-(Trichlorosilyl)propyl methacrylate (TCS-PMA)

-

Anhydrous toluene (B28343)

-

Anhydrous ethanol (B145695)

-

Triethylamine (B128534) (optional, as an acid scavenger)

-

Argon or Nitrogen gas (inert gas)

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

-

In a round-bottom flask, prepare a mixture of ethanol and deionized water.

-

Add ammonium (B1175870) hydroxide (B78521) solution to the ethanol/water mixture and stir vigorously.

-

Add tetraethyl orthosilicate (B98303) (TEOS) dropwise to the stirring solution.

-

Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[1]

-

Collect the silica particles by centrifugation.

-

Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.

-

Dry the silica nanoparticles in an oven at 60-80°C overnight.

Surface Functionalization with this compound (TCS-PMA)

This protocol details the process of grafting TCS-PMA onto the surface of the synthesized silica nanoparticles. Crucially, this reaction must be carried out under strictly anhydrous conditions due to the high reactivity of the trichlorosilyl group with water.

-

Dry the synthesized silica nanoparticles under vacuum at 120°C for at least 4 hours to remove any adsorbed water.

-

In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, disperse the dried silica nanoparticles in anhydrous toluene. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Purge the system with a gentle flow of argon or nitrogen gas for 15 minutes to create an inert atmosphere. Maintain the inert atmosphere throughout the reaction.

-

While stirring, add this compound to the silica suspension. The amount of TCS-PMA can be varied to control the grafting density.

-

(Optional) Add a small amount of anhydrous triethylamine to the reaction mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl gas that is a byproduct of the reaction.

-

Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 4 to 24 hours with constant stirring.

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the functionalized silica nanoparticles by centrifugation.

-

Wash the particles thoroughly with anhydrous toluene and then with anhydrous ethanol to remove any unreacted TCS-PMA and byproducts. Perform at least three cycles of centrifugation and redispersion.

-

Dry the functionalized silica particles under vacuum at 60-80°C to obtain a fine powder.

Characterization of Functionalized Silica Nanoparticles

A comprehensive characterization is essential to confirm the successful functionalization and to determine the physicochemical properties of the modified particles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of methacrylate groups on the silica surface. Look for characteristic peaks of the C=O stretching vibration around 1720 cm⁻¹ and C=C stretching around 1638 cm⁻¹. The broad peak of Si-OH groups around 3400 cm⁻¹ should decrease in intensity after functionalization.

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic material (TCS-PMA) grafted onto the silica surface and to determine the grafting density. The weight loss between 200°C and 600°C corresponds to the decomposition of the grafted organic layer.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected after surface modification.

-

Zeta Potential: To determine the surface charge of the nanoparticles. The zeta potential is expected to change after functionalization due to the introduction of the organic layer.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to confirm that no significant aggregation occurred during the functionalization process.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of unfunctionalized and TCS-PMA functionalized silica nanoparticles. The exact values will depend on the initial particle size and the reaction conditions.

| Parameter | Unfunctionalized SNPs | TCS-PMA Functionalized SNPs |

| Hydrodynamic Diameter (DLS) | 100 - 200 nm | 110 - 220 nm |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (at pH 7) | -15 to -30 mV | -5 to -15 mV |

| Grafting Density (TGA) | N/A | 0.5 - 2.0 molecules/nm² |

| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~3400 cm⁻¹, broad) | Si-O-Si (~1100 cm⁻¹), C=O (~1720 cm⁻¹), C=C (~1638 cm⁻¹) |

Visualizations

Caption: Experimental workflow for the synthesis and surface functionalization of silica nanoparticles.

References

Application Notes and Protocols for 3-(Trichlorosilyl)propyl methacrylate as a Coupling Agent in Polymer Composites

A Note on the Availability of Data: While the inquiry specified 3-(trichlorosilyl)propyl methacrylate (B99206), a comprehensive review of scientific literature reveals a significant scarcity of detailed application notes and protocols for this specific silane (B1218182) coupling agent. The vast majority of research and industrial applications utilize its analogue, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) . The trichlorosilyl (B107488) variant is significantly more reactive due to the chloro leaving groups, leading to a very rapid and highly exothermic hydrolysis that produces hydrochloric acid. This requires stringent moisture control and specialized handling procedures.

In contrast, TMSPMA offers more controlled reactivity, releasing methanol (B129727) upon hydrolysis, making it more manageable in typical laboratory and industrial settings. Therefore, these application notes and protocols will focus on the widely documented and utilized 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) , while highlighting the key chemical principles that would also apply to the trichlorosilyl variant, albeit with necessary adjustments for its higher reactivity.

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional organosilane that serves as a versatile coupling agent in polymer composites.[1][2] Its molecular structure features a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group.[2] This dual functionality allows it to form covalent bonds with both inorganic fillers (e.g., silica, hydroxyapatite, glass fibers) and organic polymer matrices (e.g., polystyrene, polymethyl methacrylate), acting as a molecular bridge at the interface.[3][4] This enhanced interfacial adhesion leads to significant improvements in the mechanical, thermal, and moisture resistance properties of the resulting composite materials.[5][6]

Mechanism of Action